molecular formula C8H6BrFO B2761380 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran CAS No. 1432609-54-5

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran

Cat. No. B2761380
CAS RN: 1432609-54-5
M. Wt: 217.037
InChI Key: YMTDRJZBYRHXTD-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran is a chemical compound . It is a member of the benzofuran class , which are found in many natural products and synthetic compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,4 diazepine ring fused to a substituted benzene ring . It is named for the fluorine and bromine substitutions on its core benzodiazepine skeleton .

Scientific Research Applications

Benzofuran Compounds in Scientific Research

Benzofuran and its derivatives are a significant focus in medicinal chemistry due to their extensive range of biological activities. These compounds have been explored for their potential in treating various diseases, including cancer, microbial infections, and other conditions. Below are some key areas of research involving benzofuran derivatives:

Antimicrobial and Antiviral Applications

Benzofuran derivatives have shown promising antimicrobial and antiviral properties. They are studied for their efficacy against a broad spectrum of bacterial and viral pathogens. The unique structural features of benzofuran compounds contribute to their effectiveness as antimicrobial agents, with some derivatives being explored for treating skin diseases like cancer or psoriasis. These findings suggest that benzofuran scaffolds are valuable for developing new antimicrobial and antiviral therapies, potentially addressing the growing concern of antibiotic resistance (Asha Hiremathad et al., 2015; A. A. Abbas & K. Dawood, 2022).

Anti-cancer Research

Benzofuran derivatives exhibit significant anti-cancer properties. Their application in cancer research has led to the development of novel therapeutic agents targeting various cancer types. The benzofuran nucleus is present in many bioactive compounds showing anticancer activity, highlighting the potential of these derivatives in oncology. The exploration of benzofuran inhibitors demonstrates their role as pronounced inhibitors against diseases, viruses, and enzymes, underscoring their importance in creating new cancer treatments (K. Dawood, 2019).

Pharmacokinetics and Drug Delivery Systems

Research on benzofuran derivatives also extends to pharmacokinetics and the development of innovative drug delivery systems. These studies aim to enhance the bioavailability and therapeutic effectiveness of drugs containing benzofuran compounds. Innovative delivery systems, including microemulsions and nanocarriers, are being developed to improve the drug effects on deeper layers of the skin, showing promising results in the treatment of precancerous and cancerous lesions (Beatriz Ewert de Oliveira et al., 2020).

Future Directions

Benzofuran compounds, including 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran, have attracted considerable attention due to their wide range of biological activities and potential applications as drugs . Future research may focus on the development of promising compounds with target therapy potentials and little side effects .

properties

IUPAC Name

7-bromo-5-fluoro-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTDRJZBYRHXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1432609-54-5
Record name 7-bromo-5-fluoro-2,3-dihydro-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the compound (2.5 g, 7.4 mmol) obtained in Step 1, THF (50 mL) was added. At −78° C., a 2.6 M n-butyllithium/n-hexane solution (2.9 mL, 7.5 mmol) was added thereto and stirred for 1 hour, and then stirred at room temperature overnight. The solvent was distilled away under reduced pressure. The resulting residue was subjected to reversed-phase HPLC using ODS as a filler, and eluted with a mixture solution of water and acetonitrile, which contained trifluoroacetic acid at 0.1% (v/v). The target fraction was lyophilized to thus obtain the title compound.
Name
compound
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
n-butyllithium n-hexane
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Yield
19%

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